molecular formula C9H9NS B094728 3-Ethylphenyl isothiocyanate CAS No. 19241-20-4

3-Ethylphenyl isothiocyanate

Cat. No.: B094728
CAS No.: 19241-20-4
M. Wt: 163.24 g/mol
InChI Key: FRMFJQIVPNSSPX-UHFFFAOYSA-N
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Description

3-Ethylphenyl isothiocyanate is an organic compound with the molecular formula C9H9NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S.

Mechanism of Action

Target of Action

3-Ethylphenyl isothiocyanate, like other isothiocyanates, is known to interact with various intracellular targets . . Isothiocyanates in general have been found to interact with proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

Isothiocyanates are known to be weak electrophiles and are susceptible to hydrolysis . In general, nucleophiles attack at the carbon of the isothiocyanate group . This interaction can lead to changes in the biochemical pathways within the cell.

Biochemical Pathways

Isothiocyanates, including this compound, are derived from the enzymatic hydrolysis of glucosinolates . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The downstream effects of these interactions can lead to changes in cell behavior and function, potentially contributing to their chemopreventive properties.

Pharmacokinetics

Isothiocyanates in general have been found to exhibit linear and first-order absorption, high protein binding and capacity-limited tissue distribution, and reversible metabolism and capacity-limited hepatic elimination . These properties can impact the bioavailability of the compound in the body.

Result of Action

Isothiocyanates in general have been found to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can influence the formation of isothiocyanates . Additionally, the presence of certain cofactors and the specific physiological conditions can also impact the action of this compound .

Biochemical Analysis

Biochemical Properties

3-Ethylphenyl isothiocyanate, like other isothiocyanates, can interact with various enzymes, proteins, and other biomolecules. It is known that isothiocyanates can govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is known that some organic thiocyanates are generated by cyanation of some organosulfur compounds. Sulfenyl thiosulfates (RSSO 3 −) react with alkali metal cyanides to give thiocyanates .

Temporal Effects in Laboratory Settings

It has been found that benzyl isothiocyanate, a related compound, has antioxidative stress properties and contributes to neuroprotection .

Dosage Effects in Animal Models

Dietary phenethyl isothiocyanate, another isothiocyanate, was found to reduce tumor size when given simultaneously with a carcinogen in a mouse model .

Metabolic Pathways

Inside the body, isothiocyanates like this compound are metabolized by the mercapturic acid pathway which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

It is known that isothiocyanates can be transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of a protein provides valuable insights into its functionalities, the functioning of the cell, and its possible interactions with other proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethylphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-ethylphenylamine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}9\text{H}{11}\text{N} + \text{CSCl}_2 \rightarrow \text{C}_9\text{H}_9\text{NS} + 2\text{HCl} ]

Another method involves the use of dithiocarbamate salts, which are generated in situ by treating 3-ethylphenylamine with carbon disulfide (CS2) and a base such as triethylamine. The intermediate dithiocarbamate is then decomposed using tosyl chloride to yield the desired isothiocyanate .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques similar to the laboratory methods described above. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethylphenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary and secondary amines, alcohols, and bases such as triethylamine. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from reactions with this compound include thioureas, ureas, and various heterocyclic compounds. These products are often valuable intermediates in organic synthesis and pharmaceutical research .

Scientific Research Applications

3-Ethylphenyl isothiocyanate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylphenyl isothiocyanate is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-ethyl-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-2-8-4-3-5-9(6-8)10-7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMFJQIVPNSSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172829
Record name 3-Ethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19241-20-4
Record name Benzene, 1-ethyl-3-isothiocyanato-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19241-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19241-20-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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